

Tedizolid-13C,d3: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: *Tedizolid-13C,d3*

Cat. No.: *B15566777*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of **Tedizolid-13C,d3**, a stable isotope-labeled internal standard crucial for the accurate quantification of the antibiotic Tedizolid in preclinical and clinical research. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary to ensure the quality and reliability of this critical reagent.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for **Tedizolid-13C,d3** is a formal document that certifies the identity, purity, and quality of a specific batch of the compound. While a specific batch CoA is not publicly available, this guide outlines the essential components and typical specifications based on information from various suppliers and analytical standards for isotopically labeled compounds.

Identification and Chemical Properties

The primary identification of **Tedizolid-13C,d3** is based on its chemical structure and properties.

Parameter	Specification
Chemical Name	(5R)-3-[3-fluoro-4-[6-[2-(methyl- ¹³ C, ^d 3)-2H-tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Molecular Formula	C ₁₆ [¹³ C]H ₁₂ D ₃ FN ₆ O ₃
Molecular Weight	374.36 g/mol
CAS Number	2931763-72-1
Appearance	White to off-white solid

Purity and Isotopic Enrichment

The purity and isotopic enrichment are critical parameters for a stable isotope-labeled internal standard. These are typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Test	Method	Specification (Typical)
Chemical Purity	HPLC-UV	≥ 98%
Isotopic Purity (D)	Mass Spectrometry	≥ 99% deuterated forms (d ₃)
Isotopic Enrichment (¹³ C)	Mass Spectrometry	≥ 99% ¹³ C
Residual Solvents	GC-MS	Meets USP <467> requirements
Water Content	Karl Fischer Titration	≤ 1.0%

Experimental Protocols for Quality Assessment

The following sections detail the methodologies used to ascertain the purity and identity of **Tedizolid-¹³C,^d3**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **Tedizolid-13C,d3** by separating it from any non-labeled Tedizolid and other impurities.

Instrumentation:

- HPLC system with a UV detector
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C

Procedure:

- Prepare a stock solution of **Tedizolid-13C,d3** in a suitable solvent such as acetonitrile or methanol.
- Dilute the stock solution to an appropriate concentration for HPLC analysis.
- Inject the sample onto the HPLC system.
- Monitor the chromatogram for the main peak corresponding to **Tedizolid-13C,d3** and any impurity peaks.
- Calculate the purity by dividing the peak area of **Tedizolid-13C,d3** by the total area of all peaks, expressed as a percentage.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Objective: To confirm the molecular weight and determine the isotopic enrichment of **Tedizolid-¹³C,^{d3}**.

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

- Prepare a dilute solution of **Tedizolid-¹³C,^{d3}** in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- Infuse the solution directly into the mass spectrometer or inject it via an LC system.
- Acquire the mass spectrum in positive ion mode.
- Observe the mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$. The expected m/z for **Tedizolid-¹³C,^{d3}** is approximately 375.16.
- Analyze the isotopic distribution of the molecular ion peak to determine the percentage of the ^{d3} and ¹³C labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Tedizolid-¹³C,^{d3}** and the position of the isotopic labels.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

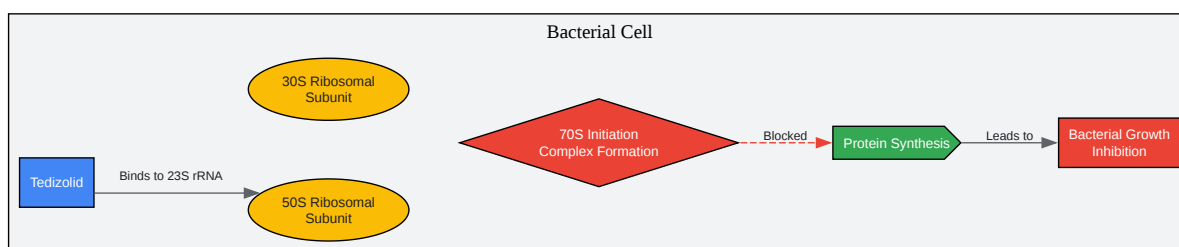
Procedure:

- Dissolve an accurately weighed sample of **Tedizolid-¹³C,^{d3}** in a suitable deuterated solvent (e.g., DMSO-^{d6}).

- Acquire ^1H and ^{13}C NMR spectra.
- In the ^1H NMR spectrum, the absence of a signal for the methyl group (around 4.4 ppm in unlabeled Tedizolid) confirms the deuteration at this position.
- In the ^{13}C NMR spectrum, the signal corresponding to the labeled methyl carbon will show a characteristic splitting pattern due to coupling with deuterium and will be significantly enhanced in intensity, confirming the ^{13}C enrichment at this position.

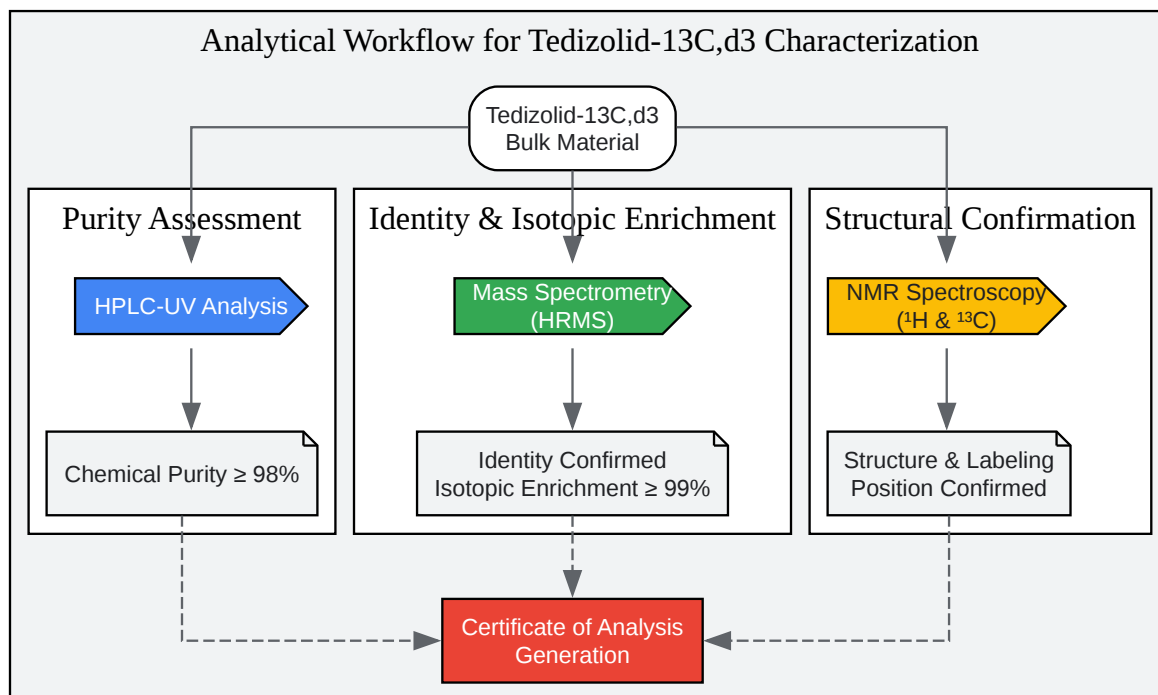
Visualizing Key Processes

To aid in the understanding of Tedizolid's function and the analytical workflow for its labeled counterpart, the following diagrams are provided.



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Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.



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Caption: Analytical workflow for the comprehensive characterization of **Tedizolid-13C,d3**.

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